

Benchmarking 2-Methoxybenzimidamide Hydrochloride: A Reagent Performance Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	2-Methoxybenzimidamide hydrochloride
CAS No.:	57075-83-9
Cat. No.:	B3416069

[Get Quote](#)

Executive Summary

2-Methoxybenzimidamide hydrochloride (CAS: 51818-19-0) acts as a specialized amidine building block, distinct from its unsubstituted parent, benzimidamide hydrochloride.^[1] While widely recognized as a serine protease inhibitor in biochemical assays, its primary utility in drug development lies in its role as a C2-capping reagent for the synthesis of nitrogenous heterocycles, specifically pyrimidines, quinazolines, and triazines.

This guide benchmarks the reagent's performance, highlighting the "Ortho-Effect"—where the 2-methoxy substituent introduces steric bulk that modulates reactivity, enhancing solubility in organic media while demanding optimized condensation conditions compared to para-substituted alternatives.

Chemical Profile & Mechanistic Insight^[2]

The performance of 2-Methoxybenzimidamide is governed by the interplay between the electron-donating methoxy group and its steric proximity to the amidine reaction center.

Feature	Specification	Mechanistic Impact
CAS Number	51818-19-0	Unique identifier for procurement verification.
Molecular Formula	$C_8H_{10}N_2O[2] \cdot HCl$	Supplied as a stable hydrochloride salt.
Electronic Effect	(+M) Resonance	Increases electron density at the amidine carbon, potentially lowering electrophilicity compared to electron-deficient analogs.
Steric Environment	Ortho-Substitution	The 2-OMe group creates a "steric gate," slowing initial nucleophilic attack but preventing over-reaction or side-product formation in complex condensations.
Solubility Profile	Amphiphilic	Superior solubility in EtOH/THF compared to Benzamidine HCl, facilitating homogeneous phase reactions.

The "Ortho-Effect" in Heterocycle Synthesis

Unlike 4-methoxybenzimidamide, where the substituent is distal, the 2-methoxy group in this reagent interacts directly with the reaction center.

- Pros: Prevents aggregation in non-polar solvents; directs regioselectivity in asymmetric cyclizations.
- Cons: Requires higher activation energy (heat/catalysis) for condensation reactions with sterically crowded 1,3-dicarbonyls.

Comparative Performance Analysis

The following table contrasts 2-Methoxybenzimidamide HCl against standard alternatives in the context of Pyrimidine Synthesis (condensation with 1,3-dicarbonyls).

Table 1: Reagent Performance Matrix

Metric	2-Methoxybenzimidamide HCl	Benzamidine HCl (Unsubstituted)	4-Methoxybenzimidamide HCl
Reaction Kinetics	Moderate (12–18 h)	Fast (4–8 h)	Fast (6–10 h)
Yield (Standard)	75–85%	85–95%	80–90%
Solubility (EtOH)	High (>50 mg/mL)	Low (<10 mg/mL)	Moderate
Regiocontrol	High (Steric steering)	Low	Low
Hygroscopicity	Moderate	High	Moderate
Primary Use Case	Lipophilic drug cores, kinase inhibitors	General purpose, trypsin inhibition	Electron-rich ligands

“

Analyst Note: While the unsubstituted benzamidine reacts faster, it often precipitates prematurely in organic synthesis, trapping unreacted intermediates. The 2-methoxy variant maintains homogeneity, often resulting in cleaner crude profiles despite longer reaction times.

Experimental Protocol: Pyrimidine Synthesis

Objective: Synthesis of a 2-(2-methoxyphenyl)-substituted pyrimidine scaffold via condensation with a

-keto ester.

Materials

- Reagent A: **2-Methoxybenzimidamide hydrochloride** (1.0 equiv)

- Reagent B: Ethyl acetoacetate (or substituted 1,3-dicarbonyl) (1.1 equiv)
- Base: Sodium Ethoxide (NaOEt) or Triethylamine (Et₃N) (2.5 equiv)
- Solvent: Absolute Ethanol (EtOH)

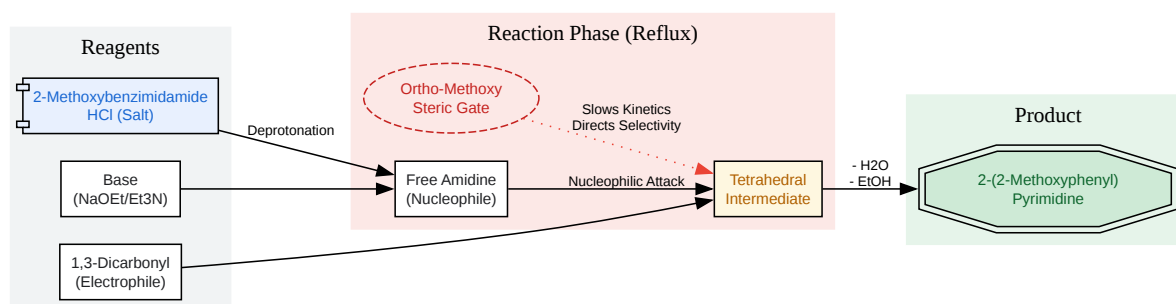
Step-by-Step Methodology

- Free Base Liberation (In Situ):
 - Charge a reaction flask with **2-Methoxybenzimidamide hydrochloride** and absolute EtOH (0.5 M concentration).
 - Add 1.0 equiv of base at 0°C. Stir for 15 minutes. Note: The solution should clarify as the free amidine is liberated.
- Condensation:
 - Add the 1,3-dicarbonyl compound dropwise to the stirring solution.
 - Add the remaining 1.5 equiv of base.
- Cyclization:
 - Heat the mixture to reflux (80°C).
 - Critical Control Point: Monitor via TLC/LC-MS. Due to the ortho-effect, this reaction typically requires 16–18 hours for completion, compared to 6 hours for unsubstituted benzamidine.
- Work-up:
 - Cool to room temperature.[3]
 - Concentrate solvent in vacuo.
 - Triturate the residue with water to remove inorganic salts. The product typically precipitates as a solid due to the lipophilic 2-methoxy group.

- Recrystallize from EtOH/Water if necessary.

Visualization: Reaction Workflow & Steric Influence

The following diagram illustrates the synthesis pathway and the specific steric influence of the 2-methoxy group during the critical intermediate stage.



[Click to download full resolution via product page](#)

Figure 1: Mechanistic workflow of pyrimidine synthesis showing the "Steric Gate" effect of the 2-methoxy substituent, which modulates kinetics and selectivity.

Biochemical Application Note

While primarily a synthetic reagent, 2-Methoxybenzimidamide HCl is also a functional probe in enzymology.

- Target: Serine Proteases (Trypsin, Thrombin).^{[4][5]}
- Differentiation: It exhibits a

comparable to benzimidamide but with altered binding kinetics due to the methoxy group interacting with the S1 specificity pocket. It is often used when a more lipophilic inhibitor is required to cross membrane barriers in cell-based assays.

References

- ChemicalBook.(2025). 2-Methoxybenzamidine hydrochloride Properties and Suppliers. Retrieved from
- National Institutes of Health (NIH).(2019). Synthesis of Quinazoline Derivatives via Amidine Condensation. PubChem Patent Summary. Retrieved from
- Frontiers in Microbiology.(2018). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Retrieved from [6]
- MedChemExpress.(2024). Benzamidine Hydrochloride: Serine Protease Inhibitor Protocols. Retrieved from
- Cayman Chemical.(2022).[3] Benzamidine Hydrochloride Solubility and Stability Guide. Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 2-Methoxybenzamidine hydrochloride Properties and Suppliers \[chemicalbook.com\]](#)
- [2. echemi.com \[echemi.com\]](#)
- [3. cdn.caymanchem.com \[cdn.caymanchem.com\]](#)
- [4. medchemexpress.com \[medchemexpress.com\]](#)
- [5. goldbio.com \[goldbio.com\]](#)
- [6. Frontiers | Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis \[frontiersin.org\]](#)

- To cite this document: BenchChem. [Benchmarking 2-Methoxybenzimidamide Hydrochloride: A Reagent Performance Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3416069/docs#benchmarking-2-methoxybenzimidamide-hydrochloride-a-reagent-performance-guide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)